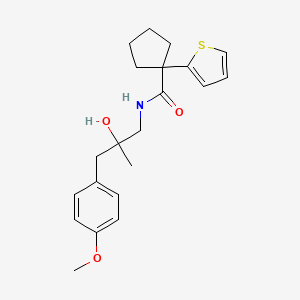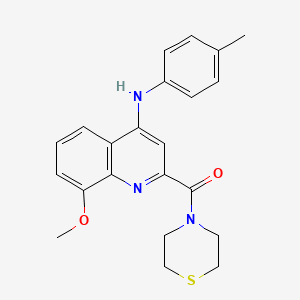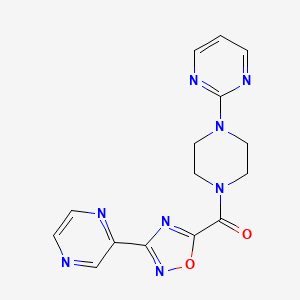
N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Both of these moieties are significant in the field of drug discovery due to their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Thiophene derivatives can be synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .
Chemical Reactions Analysis
The primary activated nitro compounds can be condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles . This reaction occurs in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .
Wissenschaftliche Forschungsanwendungen
Inhibitory Potential in Medicinal Chemistry
- A study explored the design, synthesis, and biological evaluation of derivatives of N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide for their potential as inhibitors of human carbonic anhydrase isoenzymes. These derivatives showed a range of inhibitory activities, suggesting their potential as lead molecules for further development of selective inhibitors (C. B. Mishra et al., 2016).
Anticancer Activity
- Novel thiophene derivatives incorporating sulfonamide and isoxazole moieties were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines. Some compounds displayed higher cytotoxic activities than the control, doxorubicin, indicating their potential as anticancer agents (M. Ghorab, M. S. Bashandy, M. Alsaid, 2014).
Environmental Impact and Transformation Products
- Research into the microbially mediated abiotic formation of reversible and non-reversible transformation products of sulfonamide antibiotics, including those related to isoxazole and thiophene sulfonamide structures, under denitrification conditions highlighted the formation of nitro-derivatives and the importance of understanding transformation pathways in environmental contexts (K. Nödler et al., 2012).
Biocatalysis in Drug Metabolism
- A study demonstrated the application of biocatalysis for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach utilized microbial systems to produce metabolites, highlighting the role of sulfonamide derivatives in drug metabolism studies (M. Zmijewski et al., 2006).
Selective Discrimination in Chemical Sensing
- Sulfonamide derivatives, particularly those involving thiophene, have been used in the development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. Such probes are essential in chemical, biological, and environmental sciences for detecting toxic compounds (Z. Wang et al., 2012).
Zukünftige Richtungen
The future directions in the field of isoxazole and thiophene derivatives involve the development of new synthetic strategies and the design of new derivatives based on the most recent knowledge emerging from the latest research . These compounds continue to be an area of interest due to their wide range of biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S2/c13-17(14,10-4-2-6-16-10)12-5-1-3-9-7-11-15-8-9/h2,4,6-8,12H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMNZQUUJGBNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate](/img/structure/B2427183.png)

![2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2427189.png)

![(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2427191.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2427192.png)

![N-(4-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2427195.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2427196.png)


![2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2427202.png)
